molecular formula C17H21N7O2 B1252195 4-[(2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)hydrazo]-4-oxo-N-propan-2-ylbutanamide

4-[(2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)hydrazo]-4-oxo-N-propan-2-ylbutanamide

Cat. No. B1252195
M. Wt: 355.4 g/mol
InChI Key: SJMVOPDTCFVHTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)hydrazo]-4-oxo-N-propan-2-ylbutanamide is a member of quinazolines.

Scientific Research Applications

  • Synthesis of Triazoloquinazolines : The compound 4-[(2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)hydrazo]-4-oxo-N-propan-2-ylbutanamide is a triazoloquinazoline derivative. Triazoloquinazolines have been synthesized through various methods, including the cyclization of hydrazinoquinazolines with one-carbon donors and the conversion of methyl 3-aryl-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylates into hydrazinoquinazolin-4(3H)-ones and subsequent heating with acetylacetone (Alagarsamy et al., 2008).

  • Potential as Antihistaminic Agents : Some derivatives of this compound, specifically the triazoloquinazolines, have shown promising H1-antihistaminic activity, with certain compounds demonstrating significant protection from histamine-induced bronchospasm in animal models. This suggests their potential as new classes of H1-antihistaminic agents (V. Alagarsamy et al., 2009).

  • Anti-inflammatory Properties : The triazoloquinazoline derivatives have also been studied for their anti-inflammatory properties. The synthesis of these compounds involves the use of (3H-quinazoline-4-ylidene)hydrazides of N-protected amino acids. These compounds have shown significant anti-inflammatory activity in tests such as reducing formalin-induced paw edema in rats, indicating their potential as anti-inflammatory agents (Martynenko Yu V et al., 2019).

  • Antiproliferative Activity : In the realm of cancer research, certain quinazoline derivatives, including those related to triazoloquinazolines, have shown antiproliferative activity against cancer cell lines. This suggests their potential use in cancer therapy, though more research is needed to fully understand their efficacy and mechanisms of action (Shuo Yuan et al., 2021).

  • Antibacterial Properties : Some quinazoline derivatives have demonstrated antibacterial activities against a range of bacteria, indicating their potential as antibacterial agents. This broadens the scope of applications for these compounds in medicinal chemistry (M. Zeydi et al., 2017).

properties

Product Name

4-[(2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)hydrazo]-4-oxo-N-propan-2-ylbutanamide

Molecular Formula

C17H21N7O2

Molecular Weight

355.4 g/mol

IUPAC Name

4-[2-(2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)hydrazinyl]-4-oxo-N-propan-2-ylbutanamide

InChI

InChI=1S/C17H21N7O2/c1-10(2)18-14(25)8-9-15(26)21-22-17-20-13-7-5-4-6-12(13)16-19-11(3)23-24(16)17/h4-7,10H,8-9H2,1-3H3,(H,18,25)(H,20,22)(H,21,26)

InChI Key

SJMVOPDTCFVHTR-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(=N1)C3=CC=CC=C3N=C2NNC(=O)CCC(=O)NC(C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[(2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)hydrazo]-4-oxo-N-propan-2-ylbutanamide

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